molecular formula C13H15N5O4 B11598056 4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11598056
M. Wt: 305.29 g/mol
InChI Key: VYCRRKSJDFUJPR-UHFFFAOYSA-N
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Description

4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The initial step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the oxadiazole intermediate.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is introduced via a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and phenolic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: A simpler analog without the methoxyphenyl moiety.

    2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: A compound with similar structural features but lacking the amino group.

Uniqueness

4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of an oxadiazole ring, an amino group, and a methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

4-amino-N-[2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H15N5O4/c1-21-9-4-2-3-8(11(9)19)7-15-5-6-16-13(20)10-12(14)18-22-17-10/h2-4,7,19H,5-6H2,1H3,(H2,14,18)(H,16,20)

InChI Key

VYCRRKSJDFUJPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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